N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a pyrazole moiety. Its molecular formula is , and it has a dihydrochloride salt form, indicating the presence of two hydrochloric acid molecules associated with the amine group. The compound's structure can be represented by the SMILES notation: CN1C(=CC=N1)CNC2CCC2, and its InChIKey is QAPBOWJVYCXSFH-UHFFFAOYSA-N .
These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry.
Synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride can be achieved through several methods, including:
Each method requires careful control of reaction conditions to optimize yield and purity.
The compound's unique structure suggests potential applications in several fields:
Interaction studies involving N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride could focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to characterize these interactions quantitatively.
Several compounds share structural similarities with N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Aminomethyl)cyclobutanamine dihydrochloride | Lacks the pyrazole moiety | |
| N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine | Contains a cyclopropane ring | |
| 2-Chloro-N-(4-chlorobenzyl)-N-cyclopropylacetamide | Features a chlorinated aromatic system |
Uniqueness: N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride stands out due to its combination of the pyrazole ring and cyclobutane structure, which may impart distinct reactivity and biological activity compared to similar compounds lacking these features.